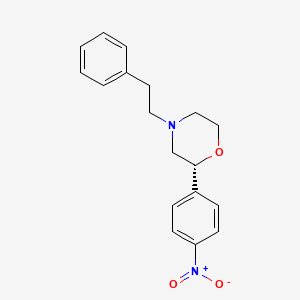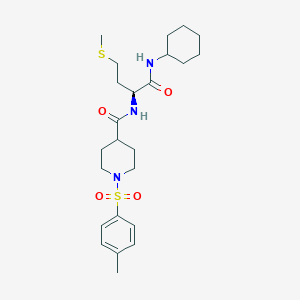![molecular formula C13H11N3S2 B12619056 Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- CAS No. 917909-04-7](/img/structure/B12619056.png)
Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields such as medicinal chemistry, biology, and industry. This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is known for its versatility and ability to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of methyl 2-aminothiophene-3-carboxylate with formimidamide, followed by chlorination and nucleophilic substitution . The reaction conditions often include the use of solvents such as xylene and reagents like pyrrolidine and calcium chloride to facilitate cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Xylene, ethanol, toluene.
Catalysts: Palladium on carbon, calcium chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .
科学的研究の応用
作用機序
The mechanism of action of Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, in the context of tuberculosis treatment, this compound inhibits cytochrome bd oxidase, disrupting the energy metabolism of Mycobacterium tuberculosis . This inhibition leads to a decrease in ATP production, ultimately affecting the survival and proliferation of the bacteria .
類似化合物との比較
Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- can be compared with other similar compounds such as:
Thieno[3,2-d]pyrimidin-4-amine: Shares a similar core structure but differs in the position of the nitrogen atom, leading to different biological activities.
2-Chloro-thieno[2,3-d]pyrimidin-4-amine: Exhibits antimicrobial activity and is used in the synthesis of various derivatives.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidines:
The uniqueness of Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- lies in its specific substitution pattern, which imparts distinct biological activities and reactivity compared to its analogs.
特性
CAS番号 |
917909-04-7 |
|---|---|
分子式 |
C13H11N3S2 |
分子量 |
273.4 g/mol |
IUPAC名 |
N-(2-methylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H11N3S2/c1-17-11-5-3-2-4-10(11)16-12-9-6-7-18-13(9)15-8-14-12/h2-8H,1H3,(H,14,15,16) |
InChIキー |
USHJLDJDSMQGMP-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC=C1NC2=C3C=CSC3=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid](/img/structure/B12618975.png)
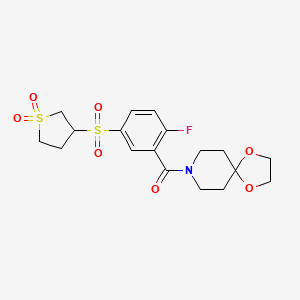
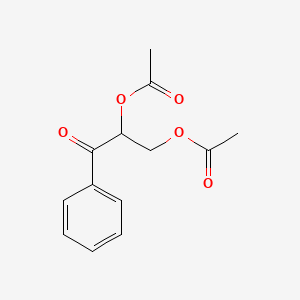
![4-{6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-yl}benzoic acid](/img/structure/B12619017.png)
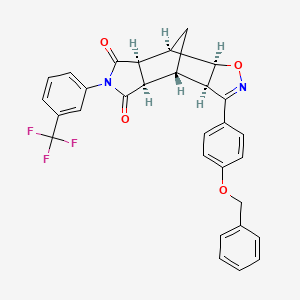
![6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride](/img/structure/B12619021.png)

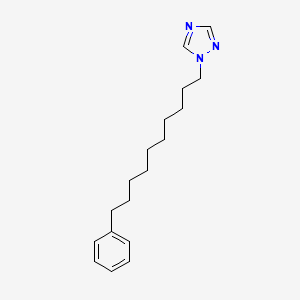
![N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine](/img/structure/B12619029.png)
![(10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-methoxyphenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12619031.png)

